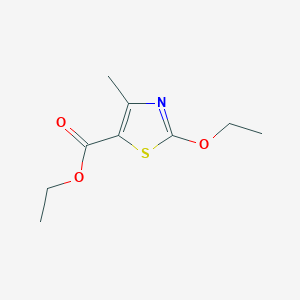

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGPMLSJYMNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Abstract

This guide provides a comprehensive technical overview of a robust and plausible synthetic route to Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a substituted thiazole of interest to medicinal chemists and drug development professionals. The thiazole ring is a privileged scaffold in numerous pharmacologically active compounds.[1] The specific substitution pattern of the target molecule, particularly the 2-ethoxy group, necessitates a carefully designed synthetic strategy. This document outlines a method based on the venerable Hantzsch thiazole synthesis, detailing the mechanistic rationale, step-by-step experimental protocols, and expected analytical characterization.[2][3] The proposed pathway involves the cyclocondensation of a key α-haloketone intermediate, Ethyl 2-chloroacetoacetate, with O-Ethyl thiocarbamate. This guide serves as a practical, scientifically grounded resource for researchers aiming to synthesize this and structurally related 2-alkoxythiazoles.

Introduction and Strategic Rationale

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The electronic properties and structural rigidity of the thiazole ring make it an excellent scaffold for designing molecules that can effectively interact with biological targets. Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate represents a functionalized building block, where each substituent offers a handle for further chemical modification in drug discovery campaigns.

While numerous methods exist for thiazole synthesis, the Hantzsch synthesis, first described in 1887, remains a highly reliable and versatile method for constructing the thiazole core from readily available starting materials.[1][3] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][3]

Our strategy for the target molecule hinges on a Hantzsch-type cyclocondensation. The retrosynthetic analysis is as follows:

-

The C4-methyl and C5-ethyl carboxylate moieties can be sourced from Ethyl 2-chloroacetoacetate . This is a well-known and commercially available α-haloketone.

-

The thiazole sulfur, nitrogen, and the unique C2-ethoxy group can be provided by O-Ethyl thiocarbamate . This reagent serves as the thioamide equivalent in our proposed synthesis.

This approach is logical and supported by extensive literature on analogous transformations, providing a high degree of confidence in its successful implementation.

Overall Synthetic Workflow

The proposed synthesis is a two-stage process, beginning with the preparation of the requisite α-haloketone, followed by the core cyclocondensation reaction.

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-chloroacetoacetate

The selective chlorination of ethyl acetoacetate at the α-position is effectively achieved using sulfuryl chloride. This method is preferred as it minimizes the formation of unwanted byproducts.[4]

Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (1.0 eq).

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 to 10 °C.[5][6]

-

Reagent Addition: Slowly add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature (20-25 °C). Let the reaction stir for 4 hours.[5][6]

-

Gas Removal: Upon completion, carefully apply a vacuum to the flask to remove dissolved HCl and SO2 gases. These off-gases should be passed through a scrubber containing a sodium hydroxide solution.[4]

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate as a colorless to pale yellow liquid.[4][6]

Stage 2: Synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

This step is the core Hantzsch cyclocondensation. O-Ethyl thiocarbamate can be synthesized via several methods, including the reaction of xanthates with amines or from thiocyanates.[7][8] For this protocol, we assume its availability.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve O-Ethyl thiocarbamate (1.2 eq) in absolute ethanol.

-

Reagent Addition: To this solution, add Ethyl 2-chloroacetoacetate (1.0 eq) at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The initial product may form as the hydrochloride salt.[9] Neutralize the mixture by pouring it into a beaker containing a dilute aqueous solution of sodium carbonate (5%) with stirring.[2]

-

Isolation: The neutral thiazole product, being less soluble in water, may precipitate. Collect the solid by vacuum filtration. If the product remains oily, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Mechanistic Deep Dive

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, cyclization, and dehydration.[2][10]

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of the O-ethyl thiocarbamate acting as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is an SN2 reaction that displaces the chloride ion.[2][10]

-

Tautomerization & Cyclization: Following the initial substitution, a tautomerization may occur. The nitrogen atom then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The stability of the aromatic product is a key driving force for the reaction.[9]

Caption: Simplified mechanism of the Hantzsch synthesis.

Data Summary and Expected Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques. The following table summarizes key properties and expected spectral data, based on structurally similar compounds.[11][12]

| Parameter | Expected Value/Observation |

| Molecular Formula | C₉H₁₃NO₃S |

| Molecular Weight | 215.27 g/mol |

| Appearance | White to off-white solid or pale oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.3-1.5 (t, 6H, 2x -OCH₂CH ₃), 2.5-2.7 (s, 3H, -CH ₃), 4.2-4.5 (q, 4H, 2x -OCH ₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~14 (2C, -OCH₂C H₃), ~17 (-C H₃), ~61 (-OC H₂CH₃), ~68 (-OC H₂CH₃), ~115 (C5), ~160 (C4), ~162 (C=O), ~170 (C2) |

| Mass Spec (ESI+) | m/z 216.07 [M+H]⁺ |

| IR (KBr, cm⁻¹) | ~1700-1720 (C=O stretch, ester), ~1600 (C=N stretch), ~1540 (C=C stretch) |

Safety and Troubleshooting

-

Safety: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Troubleshooting:

-

Low Yield in Stage 1: Incomplete reaction or side reactions. Ensure the reaction temperature is kept low during the addition of sulfuryl chloride.[6]

-

Low Yield in Stage 2: The reaction may require a non-polar solvent or extended heating. Monitoring by TLC is crucial to determine the optimal reaction time. The purity of the starting materials is also critical.

-

Purification Issues: If the product is an oil and difficult to crystallize, column chromatography is the recommended purification method.

-

Conclusion

The proposed synthetic route, leveraging the Hantzsch thiazole synthesis, offers a reliable and scientifically sound method for preparing Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. By carefully controlling reaction conditions and utilizing standard purification techniques, researchers can access this valuable heterocyclic building block for applications in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to successfully implement this synthesis in their laboratories.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Ayati, A., et al. (2019). An efficient and green method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives. Molecules, 24(1), 138. Available from: [Link]

- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

-

YouTube. synthesis of thiazoles. (2019). Available from: [Link]

- Google Patents. CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester.

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020). Available from: [Link]

-

Wikipedia. Thiocarbamate. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

-

PubChem. Ethyl thiazole-5-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Thiocarbamate synthesis. Available from: [Link]

-

ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]

-

ResearchGate. Synthesis of 2-substituted aminothiazol-4(5H)-ones proceeding from carboxylactones. Available from: [Link]

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Journal of Molecular Structure. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Available from: [Link]

-

ChemSynthesis. ethyl 2-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

-

ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 7. Buy O-Ethyl thiocarbamate | 625-57-0 [smolecule.com]

- 8. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. chemsynthesis.com [chemsynthesis.com]

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 156498-54-3). This heterocyclic compound is a valuable building block in various fields, serving as a key intermediate in the development of agrochemicals and novel therapeutic agents.[1] Furthermore, its unique organoleptic properties have led to its use in the flavor and fragrance industry.[1] This document offers field-proven insights into its synthesis, detailed analytical characterization, chemical stability, and functional group reactivity, designed to equip researchers, scientists, and drug development professionals with the core knowledge required for its effective application.

Core Physicochemical and Structural Properties

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole, a class of five-membered aromatic heterocycles containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[2][3] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds, including the essential vitamin B1 (Thiamine).[2][4][5][6]

The electronic character of the ring in this specific molecule is modulated by three key substituents:

-

2-Ethoxy Group: An electron-donating group that increases the electron density of the thiazole ring.

-

4-Methyl Group: A weakly electron-donating group.

-

5-Ethyl Carboxylate Group: An electron-withdrawing group that influences the reactivity of the C5 position.

This substitution pattern creates a unique electronic and steric environment that dictates the molecule's reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 156498-54-3 | [1][7] |

| Molecular Formula | C₉H₁₃NO₃S | [1][8] |

| Molecular Weight | 215.27 g/mol | [1][8] |

| Appearance | Colorless to pale yellow liquid (predicted) | [9] |

| Storage | Room temperature, sealed, dry conditions |[1] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is most classically achieved via the Hantzsch Thiazole Synthesis, first described in 1887.[10] This robust reaction involves the condensation of an α-haloketone with a thioamide.[10][11][12] For the title compound, a logical synthetic pathway involves the reaction of an α-haloacetoacetate with an O-alkyl thiocarbamate, which provides the 2-ethoxy substituent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-pot or two-step process starting from commercially available ethyl acetoacetate.

Caption: Proposed synthesis of the target compound via halogenation and Hantzsch cyclocondensation.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established Hantzsch synthesis procedures.[11][13][14]

-

Formation of the α-Haloketone: To a stirred solution of ethyl acetoacetate (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Cyclocondensation: To the crude solution of ethyl 2-bromo-3-oxobutanoate, add O-ethyl thiocarbamate (1.0 equiv.).

-

Heat the mixture to reflux (typically 60-80 °C) for 4-6 hours until TLC analysis indicates the formation of the product.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize with a weak base such as an aqueous sodium bicarbonate solution.[11]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Spectroscopic and Analytical Characterization

Characterization of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate relies on standard spectroscopic techniques. The expected data, based on its structure and data from similar compounds, are summarized below.[15]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Assignment |

|---|---|---|---|

| ¹H NMR | Singlet | δ ≈ 2.5 ppm (3H) | C4–CH₃ |

| Triplet | δ ≈ 1.3 ppm (3H) | –O–CH₂–CH₃ (Ester) | |

| Quartet | δ ≈ 4.3 ppm (2H) | –O–CH₂ –CH₃ (Ester) | |

| Triplet | δ ≈ 1.4 ppm (3H) | –O–CH₂–CH₃ (Ethoxy) | |

| Quartet | δ ≈ 4.5 ppm (2H) | –O–CH₂ –CH₃ (Ethoxy) | |

| ¹³C NMR | Carbonyl | δ ≈ 162 ppm | C=O (Ester) |

| Thiazole C2 | δ ≈ 170 ppm | C –OEt | |

| Thiazole C4 | δ ≈ 150 ppm | C –CH₃ | |

| Thiazole C5 | δ ≈ 115 ppm | C –COOEt | |

| Methylene | δ ≈ 68 ppm | –O –C H₂–CH₃ (Ethoxy) | |

| Methylene | δ ≈ 61 ppm | –O –C H₂–CH₃ (Ester) | |

| Methyls | δ ≈ 14-17 ppm | All –CH₃ groups | |

| IR (Infrared) | C=O Stretch | ≈ 1710-1730 cm⁻¹ | Ester Carbonyl |

| C=N Stretch | ≈ 1600-1650 cm⁻¹ | Thiazole Ring | |

| C–O Stretch | ≈ 1100-1250 cm⁻¹ | Ester and Ether Linkages |

| Mass Spec. | Molecular Ion | m/z = 215.07 | [M]⁺ |

Chemical Reactivity and Stability

The utility of this compound as a synthetic intermediate stems from the selective reactivity of its functional groups.

Functional Group Transformations

The ester and ethoxy groups are the primary sites for further chemical modification.

Caption: Key chemical reactions of the title compound.

Protocol: Ester Hydrolysis to Carboxylic Acid

-

Procedure: Dissolve Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv.) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 equiv.) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

-

The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract with an organic solvent, dry, and concentrate to yield the product, 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid.[16]

Stability Considerations

-

pH Stability: The ester linkage is susceptible to hydrolysis under both strong acidic and basic conditions. The 2-ethoxy group, being an alkoxy substituent on an aromatic ring, is generally more stable but can be susceptible to cleavage under harsh acidic conditions, potentially leading to the formation of the corresponding 2-thiazolone derivative.[17]

-

Thermal Stability: The compound is expected to have good thermal stability, characteristic of aromatic heterocyclic systems.

-

Storage: To ensure integrity, the compound should be stored in a sealed container under a dry atmosphere to prevent gradual hydrolysis.[1]

Applications in Research and Development

The unique combination of functional groups makes this thiazole derivative a versatile platform for chemical innovation.

-

Medicinal Chemistry: The thiazole nucleus is a cornerstone in drug design, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5][18] This compound serves as a valuable starting material for synthesizing more complex derivatives where the carboxylic acid or ester can be converted to amides or other functionalities to modulate biological activity and physicochemical properties.[1][19] Its structure allows for effective derivatization to improve metabolic stability and target binding affinity.[1]

-

Agrochemicals: It is employed as a key intermediate in the production of specialized herbicides and plant growth regulators.[1] The thiazole scaffold can be modified to develop compounds with high selectivity and potency for agricultural targets.

-

Flavor and Fragrance: The compound is utilized in formulations to impart specific flavor profiles, such as roasted, nutty, or meat-like notes, particularly in processed foods and savory products.[1]

Conclusion

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is a multifunctional chemical entity with significant value in both academic research and industrial application. Its synthesis is readily achievable through foundational organic reactions like the Hantzsch synthesis. A thorough understanding of its spectroscopic signature, chemical reactivity, and stability profile—as detailed in this guide—is critical for leveraging its full potential as a versatile building block in the creation of novel and high-value molecules.

References

-

The in silico physicochemical properties of thiazole derivatives... - ResearchGate. Available from: [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. Available from: [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. Available from: [Link]

-

Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. Available from: [Link]

-

synthesis of thiazoles - YouTube. Available from: [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available from: [Link]

-

Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate - MySkinRecipes. Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

ethyl 2-ethoxy-4-methylthiazole-5-carboxylate - Appretech Scientific Limited. Available from: [Link]

-

Thiazole - Wikipedia. Available from: [Link]

-

Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available from: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

-

2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid - PubChemLite. Available from: [Link]

-

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate - ChemBK. Available from: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available from: [Link]

-

Thiamine - Wikipedia. Available from: [Link]

Sources

- 1. Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thiamine - Wikipedia [en.wikipedia.org]

- 7. appretech.com [appretech.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. synarchive.com [synarchive.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. rsc.org [rsc.org]

- 16. PubChemLite - 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid (C7H9NO3S) [pubchemlite.lcsb.uni.lu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a key intermediate in medicinal chemistry and agrochemical synthesis. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on established spectroscopic principles and data from closely related analogues. This approach provides a robust framework for researchers engaged in the synthesis and characterization of this and similar thiazole derivatives. The methodologies and interpretations presented herein are designed to be self-validating, empowering researchers to confirm these predictions empirically.

Molecular Structure and Key Spectroscopic Features

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate (Molecular Formula: C₉H₁₃NO₃S, Molecular Weight: 215.27 g/mol , CAS: 156498-54-3) possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature.[1][2] The core of the molecule is a substituted thiazole ring, an important scaffold in drug discovery. The key structural components to be analyzed are the ethyl ester, the ethoxy group at the 2-position, the methyl group at the 4-position, and the thiazole ring itself.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. These predictions are based on the analysis of structurally similar compounds, most notably Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, and fundamental principles of spectroscopy. The primary difference in the electronic environment arises from the substitution at the 2-position of the thiazole ring, where the ethoxy group (-OCH₂CH₃) replaces an amino group (-NH₂). This substitution is expected to influence the chemical shifts of nearby protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate in CDCl₃ is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.35 | Triplet | 3H | -COOCH₂CH ₃ | Typical chemical shift for a methyl group in an ethyl ester. |

| ~1.45 | Triplet | 3H | -OCH₂CH ₃ | Expected chemical shift for a methyl group of an ethoxy substituent. |

| ~2.50 | Singlet | 3H | -CH ₃ (thiazole) | The methyl group on the thiazole ring is expected to be a singlet. |

| ~4.30 | Quartet | 2H | -COOCH ₂CH₃ | Typical chemical shift for a methylene group in an ethyl ester. |

| ~4.50 | Quartet | 2H | -OCH ₂CH₃ | The methylene group of the ethoxy substituent at the 2-position. |

The rationale behind these predictions is based on the well-documented spectra of similar thiazole-based esters. The electron-donating nature of the ethoxy group will influence the shielding of protons on the thiazole ring, though in this fully substituted ring, the effect will be observed in the carbon spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit the following peaks:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.2 | -COOCH₂C H₃ | Standard chemical shift for the terminal methyl of an ethyl ester. |

| ~14.5 | -OCH₂C H₃ | Typical chemical shift for the methyl carbon of an ethoxy group. |

| ~17.0 | -C H₃ (thiazole) | Expected chemical shift for the methyl group attached to the thiazole ring. |

| ~61.0 | -COOC H₂CH₃ | Standard chemical shift for the methylene carbon of an ethyl ester. |

| ~68.0 | -OC H₂CH₃ | The methylene carbon of the ethoxy group at the 2-position. |

| ~115.0 | Thiazole C -5 | The carbon bearing the ester group. |

| ~160.0 | Thiazole C -4 | The carbon with the methyl substituent. |

| ~162.0 | -C =O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~168.0 | Thiazole C -2 | The carbon attached to the ethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands corresponding to the molecule's functional groups:

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2980-2900 | C-H (alkane) | Stretching |

| 1720-1700 | C=O (ester) | Stretching |

| 1610-1580 | C=N (thiazole ring) | Stretching |

| 1250-1200 | C-O (ester) | Stretching |

| 1100-1000 | C-O (ethoxy) | Stretching |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak ([M]⁺) is predicted to be at m/z = 215. Key fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the ethoxy group from the thiazole ring, and cleavage of the ester side chain. Predicted major fragments would include:

-

m/z = 186: Loss of the ethyl group (-CH₂CH₃)

-

m/z = 170: Loss of the ethoxy group (-OCH₂CH₃)

-

m/z = 142: Loss of the entire ester group (-COOCH₂CH₃)

Experimental Protocols

For researchers aiming to acquire empirical data, the following are standard, field-proven protocols for the spectroscopic analysis of thiazole derivatives.

Synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

Protocol for IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.

Visualizations

Molecular Structure

Caption: 2D structure of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate.

Experimental Workflow

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. The provided data and protocols are grounded in established scientific principles and serve as a valuable resource for researchers in the field. The logical framework presented here, from prediction to experimental validation, exemplifies a rigorous scientific approach to the characterization of novel chemical entities.

References

-

MySkinRecipes. Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. [Link]

-

PubChem. 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

- Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.

- Wang, L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

Sources

NMR and mass spectrometry of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide to the NMR and Mass Spectrometry of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Introduction: The Imperative of Structural Verification

In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a substituted thiazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and agrochemical development. The arrangement of its ethoxy, methyl, and ethyl carboxylate substituents on the thiazole core dictates its chemical reactivity, biological activity, and overall properties. Therefore, unambiguous confirmation of its structure is a critical step in its synthesis and application.

This technical guide provides a comprehensive analysis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). As a senior application scientist, this guide is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification in a research setting. We will delve into the principles of each technique, present detailed experimental protocols, and offer an expert interpretation of the predicted spectral data, grounded in established scientific principles. Every step is designed to be a self-validating system, ensuring the highest degree of scientific integrity.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution.[1] It operates on the principle that atomic nuclei with a quantum mechanical property of spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies.[1][2] The precise frequency, or chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a detailed map of the molecule's atomic connectivity.[2]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra. The causality behind these steps is to ensure a homogeneous sample in a suitable deuterated solvent, free from particulate matter that could degrade the quality of the magnetic field and, consequently, the spectral resolution.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate.

-

Dissolve the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic molecules and its single, well-characterized residual solvent peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for stabilizing the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is essential for sharp, well-resolved NMR signals.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]

-

Caption: Experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, we can predict the following ¹H NMR spectrum. The interpretation explains the chemical shift, integration, and multiplicity for each signal.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethoxy) |

| b | ~4.25 | Quartet (q) | 2H | -COO-CH₂ -CH₃ (Ester) |

| c | ~2.60 | Singlet (s) | 3H | -CH₃ (Thiazole-C4) |

| d | ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethoxy) |

| e | ~1.30 | Triplet (t) | 3H | -COO-CH₂-CH₃ (Ester) |

Expert Interpretation:

-

Signal a (~4.50 ppm, quartet, 2H): This quartet corresponds to the two methylene protons of the ethoxy group. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (n+1 = 3+1 = 4).

-

Signal b (~4.25 ppm, quartet, 2H): These are the methylene protons of the ethyl ester group. Similar to the ethoxy protons, they are deshielded by the adjacent oxygen, resulting in a downfield shift.[4] The coupling to the neighboring methyl group results in a quartet.

-

Signal c (~2.60 ppm, singlet, 3H): This singlet represents the three protons of the methyl group attached to the C4 position of the thiazole ring. Its chemical shift is in the typical range for a methyl group on an aromatic or heteroaromatic ring.[5] It is a singlet because there are no adjacent protons to couple with.

-

Signal d (~1.45 ppm, triplet, 3H): This triplet corresponds to the three methyl protons of the ethoxy group. It is coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 = 2+1 = 3).

-

Signal e (~1.30 ppm, triplet, 3H): This upfield triplet represents the three methyl protons of the ethyl ester group. It appears as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C =O (Ester) | Carbonyl carbons are highly deshielded.[6][7] |

| ~165 | Thiazole C 2 | Carbon double-bonded to nitrogen and sulfur in a heteroaromatic ring. |

| ~150 | Thiazole C 4 | Quaternary carbon in the thiazole ring, deshielded by adjacent sulfur and nitrogen (via the double bond). |

| ~115 | Thiazole C 5 | Quaternary carbon in the thiazole ring, attached to the ester group. |

| ~68 | -O-CH₂ -CH₃ (Ethoxy) | Methylene carbon attached to an oxygen atom.[8] |

| ~61 | -COO-CH₂ -CH₃ (Ester) | Methylene carbon of the ester, attached to an oxygen. |

| ~17 | -CH₃ (Thiazole-C4) | Methyl carbon attached to the thiazole ring. |

| ~14.5 | -O-CH₂-CH₃ (Ethoxy) | Methyl carbon of the ethoxy group. |

| ~14.0 | -COO-CH₂-CH₃ (Ester) | Methyl carbon of the ethyl ester group. |

Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] ESI-MS is a soft ionization technique that is particularly useful for analyzing small organic molecules, as it typically produces an intact molecular ion with minimal fragmentation in the source.[10][11] This allows for the precise determination of the molecular weight. Further structural information can be obtained by inducing fragmentation of the molecular ion.

Experimental Protocol: LC-MS Analysis

Liquid chromatography is often coupled with mass spectrometry to separate complex mixtures or to introduce a pure sample into the mass spectrometer in a suitable solvent stream.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a mixture of methanol and water (e.g., 50:50 v/v).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

LC-MS System and Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is suitable for this type of molecule.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid is commonly used. The formic acid aids in the ionization process in positive ion mode.

-

Injection Volume: 5-10 µL.

-

MS System: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is chosen to protonate the molecule, forming [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion. For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺ at m/z 216.07) is selected and fragmented in a collision cell.

-

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is C₉H₁₃NO₃S, with a monoisotopic mass of 215.06 g/mol . In positive mode ESI-MS, the compound will be protonated, leading to a molecular ion [M+H]⁺ at an m/z of approximately 216.07.

Predicted Key Ions in ESI-MS/MS:

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 216.07 | [M+H]⁺ | - |

| 188.07 | [M+H - C₂H₄]⁺ | Ethylene (28 Da) |

| 170.06 | [M+H - C₂H₅OH]⁺ | Ethanol (46 Da) |

| 142.03 | [M+H - C₂H₅OH - CO]⁺ | Ethanol (46 Da) + Carbon Monoxide (28 Da) |

Expert Interpretation of Fragmentation Pathway:

The thiazole ring provides a stable core, while the ester and ether functional groups are prone to characteristic fragmentation patterns.[10][11]

-

Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethoxy groups involves a rearrangement reaction that leads to the elimination of a neutral ethylene molecule, resulting in a fragment at m/z 188.07.

-

Loss of Ethanol (C₂H₅OH): The ethyl ester group can undergo fragmentation with the loss of a neutral ethanol molecule, yielding a fragment at m/z 170.06.[11][12] This is a very common and diagnostically useful fragmentation for ethyl esters.

-

Subsequent Loss of Carbon Monoxide (CO): Following the loss of ethanol, the resulting acylium ion can further fragment by losing carbon monoxide, a stable neutral molecule. This would produce a fragment at m/z 142.03.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion: A Synergistic Approach to Structural Confirmation

The combination of NMR spectroscopy and mass spectrometry provides a powerful and synergistic approach to the structural elucidation of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. NMR spectroscopy offers an intricate map of the proton and carbon framework, confirming the connectivity of the various functional groups. Mass spectrometry provides the definitive molecular weight and offers complementary structural information through predictable fragmentation patterns. The predicted data presented in this guide serves as a robust reference for researchers and scientists, ensuring the confident identification and quality assessment of this important heterocyclic compound.

References

- de Hoffmann, E., & Stroobant, V. (2007).

- Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. compoundchem.com [compoundchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. acdlabs.com [acdlabs.com]

- 9. article.sapub.org [article.sapub.org]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tdx.cat [tdx.cat]

An In-depth Technical Guide on the Synthesis, Characterization, and Predicted Crystal Structure of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure is not publicly available, this document outlines the synthetic routes, spectroscopic characterization, and a predictive analysis of its crystallographic properties based on analogous structures. This approach provides a robust framework for researchers working with this and related thiazole derivatives.

Introduction to the Thiazole Core

The 1,3-thiazole ring is a fundamental scaffold in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug discovery. Thiazole derivatives have shown a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, with its specific substitution pattern, presents a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[4]

Synthesis and Spectroscopic Characterization

The synthesis of substituted thiazoles can be achieved through various routes, with the Hantzsch thiazole synthesis being a classic and widely adapted method. A plausible and efficient one-pot synthesis for the core structure of ethyl 2-substituted-4-methylthiazole-5-carboxylates starts from commercially available starting materials.[3]

Experimental Protocol: One-Pot Synthesis of the Thiazole Scaffold

This protocol is adapted from a general procedure for the synthesis of related thiazole derivatives and is expected to be applicable for the target molecule.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF).

-

Halogenation: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: To the reaction mixture, add the appropriate thiourea derivative (in this case, an O-ethyl thiocarbamate would be required to yield the 2-ethoxy group). Heat the mixture to 80°C and reflux for 2 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

The successful synthesis of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate would be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the ethyl groups (triplets and quartets), a singlet for the methyl group, and distinct chemical shifts for the protons on the thiazole ring.

-

¹³C NMR will show resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethoxy and methyl substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and C-O and C-S stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃NO₃S, 215.27 g/mol ), confirming its elemental composition.[4][5]

Crystallographic Analysis: A Predictive Approach

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule. Although the crystal structure of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate has not been reported, we can predict its key features based on the known crystal structures of related thiazole derivatives.[1][6][7]

Hypothetical Experimental Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predicted Crystal Structure Parameters

Based on the analysis of similar thiazole-containing molecules, we can anticipate the following structural features for Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate:

-

Planarity of the Thiazole Ring: The 1,3-thiazole ring is expected to be essentially planar, a common feature of aromatic heterocyclic systems.[8]

-

Bond Lengths and Angles: The bond lengths and angles within the thiazole ring are predicted to be consistent with those observed in other thiazole derivatives. For instance, the C=N and C-S bond lengths are expected to be in the range of 1.30-1.37 Å and 1.70-1.75 Å, respectively.

-

Conformation of Substituents: The ethyl ester and ethoxy groups will likely exhibit some degree of conformational flexibility. The orientation of these groups will be influenced by steric hindrance and the optimization of intermolecular interactions in the crystal lattice.

-

Supramolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking between the thiazole rings of adjacent molecules. Short contacts involving the sulfur atom may also be present.[6]

Table 1: Comparison of Crystallographic Data for Related Thiazole Derivatives

| Compound | Space Group | Key Intermolecular Interactions | Reference |

| [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)] | P2₁/c | Hydrogen bonding, Ag···O interactions | [1] |

| Ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate | P-1 | C-H···O, C-H···S, C-H···π, S···N interactions | [6] |

| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | Pbca (orthorhombic), Pc (monoclinic) | N-H···O hydrogen bonds | [7] |

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and properties of Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate. DFT calculations can be used to:

-

Optimize the molecular geometry: Predict the most stable conformation of the molecule in the gas phase.

-

Calculate spectroscopic properties: Simulate NMR and IR spectra to aid in the interpretation of experimental data.

-

Analyze the electronic structure: Determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Applications and Future Directions

The thiazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[2][3] Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, which are structurally related to the title compound, have shown significant antileukemic activity.[3] Furthermore, the title compound is used as a key intermediate in the synthesis of agrochemicals and as a building block in heterocyclic chemistry for drug discovery.[4] Its structure allows for effective derivatization to develop compounds with enhanced selectivity and activity.[4]

Future research on Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate could focus on:

-

Synthesis of a diverse library of derivatives: To explore the structure-activity relationship (SAR) for various biological targets.

-

Determination of the experimental crystal structure: To validate the predicted structural features and provide a definitive basis for structure-based drug design.

-

In-depth biological evaluation: To screen the compound and its derivatives against a range of therapeutic targets.

Conclusion

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is a molecule with significant potential in medicinal chemistry and materials science. While its crystal structure remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, characterization, and predicted structural properties based on the analysis of related compounds. The integration of synthetic chemistry, spectroscopy, and predictive crystallographic and computational methods offers a powerful approach for advancing research on this and other important heterocyclic molecules.

References

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData. [Link]

-

Synthesis, antimicrobial activity, and determination of the lipophilicity of ((cyclohex-3-enylmethylene)hydrazinyl)thiazole derivatives. ResearchGate. [Link]

-

Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate. MySkinRecipes. [Link]

-

Thiazole | C3H3NS. PubChem. [Link]

-

Crystal structure of ethyl 2-methyl-5,10-dioxo-4-phenyl-5,10-dihydro-4H-11-thia-1,4a-diazabenzo[b]fluorene-3-carboxylate. ResearchGate. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Ethyl 2-ethoxy-4-methylthiazole-5-carboxylate [myskinrecipes.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] This guide provides an in-depth technical overview of these activities, focusing on the underlying mechanisms of action, key molecular targets, and the experimental methodologies used for their evaluation. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of thiazole derivatives and accelerate the discovery of novel therapeutics.

Introduction: The Enduring Prominence of the Thiazole Moiety

The thiazole ring is a privileged structure in drug discovery, owing to its unique electronic properties and its ability to form a variety of non-covalent interactions with biological macromolecules.[4] This versatility has led to the development of a vast library of thiazole-containing compounds with diverse pharmacological profiles. Clinically significant drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antimicrobial Sulfathiazole all feature this heterocyclic core, highlighting its therapeutic importance.[4][5] This guide will delve into the key biological activities of thiazole derivatives, providing a technical framework for their continued exploration and development.

Anticancer Activity: Targeting the Engines of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, exerting their effects through a variety of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[2][4] A primary mode of action is the inhibition of protein kinases, enzymes that play a central role in the signaling pathways that drive tumor growth.[6]

Mechanism of Action: Kinase Inhibition and Beyond

Many thiazole-based compounds are designed as inhibitors of critical protein kinases that are often dysregulated in cancer.[6] These include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazole derivatives have been shown to effectively inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

-

PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, leading to the suppression of tumor growth.[7][8]

-

Other Kinases: The inhibitory activity of thiazole derivatives extends to a range of other kinases, including Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases.[9]

Beyond kinase inhibition, some thiazole derivatives induce apoptosis (programmed cell death) and disrupt microtubule assembly, a critical process for cell division.[4]

Signaling Pathway Visualization: PI3K/AKT/mTOR Inhibition

The following diagram illustrates the points of intervention for thiazole derivatives within the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Experimental Workflow: In Vitro Cytotoxicity Screening

The initial evaluation of anticancer potential is typically performed using in vitro cytotoxicity assays. The MTT assay is a widely adopted method.

Protocol: MTT Assay for Cytotoxicity Screening [10][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Representative Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-Coumarin Hybrid | MCF-7 | 0.85 | [9] |

| Thiazole-Pyrazoline Hybrid | HeLa | 0.95 | [12] |

| 2-Aminothiazole Derivative | A549 | 2.5 | [13] |

| Thiazole-Naphthalene Derivative | MCF-7 | 0.48 | [14] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[5] Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1]

Mechanism of Action: Diverse Modes of Microbial Disruption

Thiazole derivatives employ several mechanisms to exert their antimicrobial effects:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.

-

Inhibition of Nucleic Acid Synthesis: Certain thiazole compounds inhibit enzymes crucial for DNA replication and repair, such as DNA gyrase.[15]

-

Disruption of Metabolic Pathways: Thiazoles can inhibit essential metabolic pathways in microbes. For instance, sulfathiazole acts by inhibiting the synthesis of folic acid, a vital nutrient for bacterial growth.[5]

-

Inhibition of FtsZ Polymerization: Some derivatives have been shown to induce the polymerization of FtsZ, a key protein in bacterial cell division, thereby blocking this critical process.[16]

-

Inhibition of Fungal Enzymes: In fungi, thiazole derivatives can inhibit enzymes like 14α-demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[17][18][19][20][21][22]

Protocol: Broth Microdilution for MIC Determination [17][18][19][20][21][22]

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the thiazole derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[12][19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[17]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][18] This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data: Antimicrobial Activity of Representative Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-Pyrazoline Hybrid | S. aureus | 1.56 | [10] |

| 4-(4-bromophenyl)-thiazol-2-amine | S. aureus | 16.1 µM | [5] |

| Thiazole-Pyrimidine Hybrid | S. aureus | 3.12 | [5] |

| 2,4-disubstituted Thiazole | B. subtilis | 3.92 | [1] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[23][24]

Mechanism of Action: COX and LOX Inhibition

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[23][24][25][26][27][28][29] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[23][25][28] By inhibiting COX-1, COX-2, and/or 5-LOX, thiazole derivatives can effectively reduce inflammation.[26][27][29]

Signaling Pathway Visualization: Arachidonic Acid Cascade

The diagram below illustrates the inhibition of the arachidonic acid cascade by thiazole derivatives.

Caption: Inhibition of the Arachidonic Acid Cascade by Thiazole Derivatives.

Experimental Workflow: In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Protocol: Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the thiazole derivative or a reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data: Anti-inflammatory Activity of Representative Thiazole Derivatives

| Compound Class | Assay | IC₅₀ (µM) | Reference |

| Diphenyl-amino Thiazole | COX-2 Inhibition | 0.09 | [30] |

| Thiazole Derivative | 5-LOX Inhibition | 0.38 | [29] |

| Thiazolo-celecoxib Analogue | COX-1 Inhibition | 4.80 | [26] |

| Thiazole-based Hydrazide | Carrageenan-induced paw edema (% inhibition) | 60.82% | [23] |

Antiviral Activity: A Broad Spectrum of Inhibition

Thiazole derivatives have demonstrated promising antiviral activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[31][32]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of thiazole derivatives are diverse and often virus-specific:

-

Reverse Transcriptase Inhibition: In the case of HIV, some thiazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to and inhibiting the enzyme that is essential for the virus to convert its RNA genome into DNA.[33]

-

Protease Inhibition: Ritonavir, a thiazole-containing drug, is a potent inhibitor of the HIV protease, an enzyme required for the maturation of new viral particles.[5]

-

Inhibition of Viral Entry: Some derivatives have been shown to interfere with the entry of viruses into host cells.

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[8][9][34]

Protocol: Plaque Reduction Assay [8][9][34]

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in a 6-well or 12-well plate.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus for 1-2 hours to allow for viral attachment and entry.[8]

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the thiazole derivative. This overlay restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Stain the cells with a dye such as crystal violet. Plaques, which are areas of dead or lysed cells, will appear as clear zones against a background of stained viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Quantitative Data: Antiviral Activity of Representative Thiazole Derivatives

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| Thiazolyl Thiourea Derivative | HIV-1 | <0.001 | [33] |

| Pyrazolothiazole Derivative | Vaccinia Virus | 7 µg/mL | [32] |

| Isothiazole Derivative | HIV-1 (IIIB) | 7.8 µg/mL | [18] |

| Benzo[d]thiazole Derivative | Influenza A (H1N1) | 2-10 | [1] |

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Thiazole derivatives are emerging as promising therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[30][35] Their neuroprotective effects are multifaceted, targeting several key pathological processes.

Mechanism of Action: A Multi-pronged Approach

The neuroprotective mechanisms of thiazole derivatives include:

-

Cholinesterase Inhibition: In Alzheimer's disease, some thiazole derivatives inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its levels in the brain.[30]

-

Inhibition of Beta-Amyloid Aggregation: Several thiazole compounds have been shown to inhibit the aggregation of beta-amyloid peptides into the toxic plaques that are a hallmark of Alzheimer's disease.[30]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many thiazole derivatives possess antioxidant properties, helping to protect neurons from oxidative damage.

-

Modulation of Neuroinflammation: As discussed previously, the anti-inflammatory properties of thiazole derivatives are also relevant to neuroprotection, as inflammation plays a significant role in the progression of neurodegenerative diseases.

-

Dual Inhibition of DNase I and 5-LOX: Some derivatives have shown dual inhibitory activity against deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), which are implicated in neuronal cell death pathways.[36]

Experimental Workflow: In Vitro Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.

Protocol: Neuroprotection Assay in SH-SY5Y Cells [35][37]

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the thiazole derivative for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin relevant to the disease being modeled (e.g., 6-hydroxydopamine for Parkinson's disease or amyloid-beta peptides for Alzheimer's disease).[35]

-

Assessment of Cell Viability: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the thiazole derivative compared to the neurotoxin-only control indicates a neuroprotective effect.

-

Measurement of Oxidative Stress and Apoptosis: Further mechanistic studies can be performed by measuring markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).

Quantitative Data: Neuroprotective Activity of Representative Thiazole Derivatives

| Compound Class | Assay/Endpoint | Result | Reference |

| Aminothiazole Derivative | AChE Inhibition (IC₅₀) | 9 nM | [30] |

| Thiazol-imidazole-acetamide | β-secretase Inhibition (IC₅₀) | <5 µM | [30] |

| Triazolbenzo[d]thiazole | Neuroprotection in SH-SY5Y cells | Significant at 20-40 µM | [38] |

| Thiazole Sulfonamide | Increased SH-SY5Y cell viability | Significant at 0.1-1 µM | [35] |

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[6][17] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in the context of antimicrobial activity , the introduction of electron-withdrawing groups, such as nitro groups, at the para position of a phenyl substituent on the thiazole ring has been shown to enhance antibacterial activity.[1] This is attributed to the formation of strong hydrogen bonds with amino acid residues in the target enzyme.[1] Similarly, for anti-inflammatory activity , the presence of specific aryl substituents on the thiazole core can significantly influence the selectivity for COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects.[12] In the realm of anticancer agents , SAR studies have revealed that modifications to the substituents on the thiazole scaffold can dramatically impact kinase inhibitory potency and selectivity.[6]

Conclusion and Future Perspectives